Zilpaterol
Zilpaterol
Zilpaterol is a benzazepine.
Zilpaterol is a β2 adrenergic agonist sold under the trade name, Zilmax, produced by Intervet, a subsidiary of Merck & Co. Zilpaterol is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter.
See also: Zilpaterol Hydrochloride (is active moiety of); Monensin; Zilpaterol (component of); Melengestrol Acetate; Zilpaterol (component of) ... View More ...
Zilpaterol is a β2 adrenergic agonist sold under the trade name, Zilmax, produced by Intervet, a subsidiary of Merck & Co. Zilpaterol is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter.
See also: Zilpaterol Hydrochloride (is active moiety of); Monensin; Zilpaterol (component of); Melengestrol Acetate; Zilpaterol (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
117827-79-9
VCID:
VC20825323
InChI:
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)
SMILES:
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
Molecular Formula:
C14H19N3O2
Molecular Weight:
261.32 g/mol
Zilpaterol
CAS No.: 117827-79-9
Cat. No.: VC20825323
Molecular Formula: C14H19N3O2
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zilpaterol is a benzazepine. Zilpaterol is a β2 adrenergic agonist sold under the trade name, Zilmax, produced by Intervet, a subsidiary of Merck & Co. Zilpaterol is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter. See also: Zilpaterol Hydrochloride (is active moiety of); Monensin; Zilpaterol (component of); Melengestrol Acetate; Zilpaterol (component of) ... View More ... |
|---|---|
| CAS No. | 117827-79-9 |
| Molecular Formula | C14H19N3O2 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
| Standard InChI | InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19) |
| Standard InChI Key | ZSTCZWJCLIRCOJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O |
| SMILES | CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
| Canonical SMILES | CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
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